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Compound of Interest

Compound Name: N,N-Dimethyltetradecylamine

Cat. No.: B030355

Introduction

N,N-Dimethyltetradecylamine is a tertiary amine lipid that is increasingly being investigated
for its role as a cationic or ionizable lipid in the formulation of lipid nanoparticles (LNPs) and
solid lipid nanoparticles (SLNs). These nanoparticles serve as potent delivery vehicles for a
range of therapeutic payloads, including small molecules, proteins, and nucleic acids like
siRNA and mRNA. The protonatable tertiary amine group of N,N-Dimethyltetradecylamine
allows for electrostatic interactions with negatively charged cargo and cellular membranes,
which is crucial for efficient encapsulation and cellular uptake. Its long alkyl chain contributes to
the lipid core's structural integrity and hydrophobicity.

Mechanism of Action in Drug Delivery

The effectiveness of nanoparticles containing N,N-Dimethyltetradecylamine in drug delivery
is attributed to several key physicochemical properties. The cationic nature of the lipid at acidic
pH facilitates the condensation of nucleic acids and promotes interaction with the negatively
charged cell surface, leading to enhanced endocytosis.[1] Inside the cell, the nanoparticles are
trafficked to endosomes. The "proton sponge" effect, where the tertiary amine becomes
protonated in the acidic endosomal environment, can lead to osmotic swelling and rupture of
the endosome, releasing the therapeutic cargo into the cytoplasm.[1] This pH-sensitive
behavior makes N,N-Dimethyltetradecylamine a valuable component for designing intelligent
drug delivery systems that release their payload in response to specific physiological cues.
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Physicochemical Properties of N,N-
Dimethyltetradecylamine-based Nanoparticles

The physicochemical characteristics of nanoparticles are critical determinants of their in vitro

and in vivo performance. Key parameters such as patrticle size, polydispersity index (PDI), and

zeta potential are influenced by the formulation composition and process parameters.

Parameter

Typical Range

Significance in Drug
Delivery

Particle Size (nm)

50 - 200

Influences biodistribution,
cellular uptake, and clearance
from circulation. Smaller
particles often exhibit

prolonged circulation times.[2]

[3]

Polydispersity Index (PDI)

<0.3

Indicates the uniformity of the
nanoparticle population. A
lower PDI is desirable for
consistent performance and

predictable in vivo behavior.[3]

Zeta Potential (mV)

+10 to +40

Represents the surface charge
of the nanopatrticles. A positive
zeta potential facilitates
interaction with negatively
charged cell membranes,

enhancing cellular uptake.[1]

Encapsulation Efficiency (%)

> 80%

The percentage of the drug
that is successfully entrapped
within the nanopatrticle. High
encapsulation efficiency is
crucial for therapeutic efficacy
and minimizing off-target
effects.[2]
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Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyltetradecylamine-
based Solid Lipid Nanoparticles (SLNs) by
Emulsification-Ultrasonication

This protocol describes a common method for preparing SLNs where N,N-
Dimethyltetradecylamine is used as a cationic lipid.

Materials:

N,N-Dimethyltetradecylamine

Solid Lipid (e.qg., Glyceryl monostearate, Compritol® 888 ATO)

Helper Lipid (e.g., Cholesterol)

Surfactant (e.g., Poloxamer 188, Tween® 80)

Hydrophobic drug

Chloroform or other suitable organic solvent

Deionized water

Equipment:

¢ High-speed homogenizer

e Probe sonicator

o Magnetic stirrer with heating plate

o Rotary evaporator (optional)

» Particle size and zeta potential analyzer

o High-performance liquid chromatography (HPLC) system
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Procedure:
e Preparation of the Lipid Phase:

o Dissolve N,N-Dimethyltetradecylamine, the solid lipid, helper lipid, and the hydrophobic
drug in a suitable organic solvent like chloroform. The ratio of lipids can be optimized, but
a starting point could be a molar ratio of 50:40:10 (Solid Lipid:Cholesterol:N,N-
Dimethyltetradecylamine).

e Preparation of the Aqueous Phase:

o Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in deionized water and heat it to
the same temperature as the lipid phase (typically 5-10°C above the melting point of the
solid lipid).[4][5]

o Emulsification:

o Add the lipid phase to the heated aqueous phase dropwise while homogenizing at high
speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

e Ultrasonication:

o Immediately subject the coarse emulsion to high-power probe sonication. Sonication
parameters (e.g., 60-80% amplitude for 5-15 minutes) should be optimized to achieve the
desired patrticle size and a low PDI.[6] The process should be carried out in an ice bath to
prevent overheating.

e Nanoparticle Formation and Purification:

o Allow the resulting nanoemulsion to cool down to room temperature while stirring. The
solid lipid will recrystallize, forming the SLNSs.

o If an organic solvent was used, it can be removed by stirring at room temperature
overnight or by using a rotary evaporator.

o The SLN dispersion can be further purified by dialysis or centrifugation to remove excess
surfactant and unencapsulated drug.
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e Characterization:

o Measure the particle size, PDI, and zeta potential using a dynamic light scattering
instrument.

o Determine the encapsulation efficiency and drug loading using HPLC after separating the
free drug from the SLNSs.

Protocol 2: Preparation of siRNA-loaded Lipid
Nanoparticles (LNPs) using Microfluidic Mixing

This protocol outlines a more advanced and reproducible method for LNP formulation, which is
particularly suitable for encapsulating nucleic acids like siRNA.

Materials:

* N,N-Dimethyltetradecylamine
e Phospholipid (e.g., DSPC)

e Cholesterol

« PEG-lipid (e.g., DMG-PEG 2000)
e SIRNA

» Ethanol (anhydrous)

o Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
» Microfluidic mixing device (e.g., NanoAssemblr)

e Syringe pumps
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» Dialysis cassettes (e.g., 10 kDa MWCO)

o Fluorometer with a nucleic acid quantification dye (e.g., RiboGreen)
» Particle size and zeta potential analyzer

Procedure:

e Preparation of Lipid Stock Solution:

o Dissolve N,N-Dimethyltetradecylamine, DSPC, cholesterol, and PEG-lipid in ethanol at a
specific molar ratio (e.g., 50:10:38.5:1.5).[7] The total lipid concentration can be around
10-25 mM.

e Preparation of siRNA Solution:

o Dissolve the siRNA in citrate buffer (pH 4.0) at a desired concentration (e.g., 0.1-0.5
mg/mL).

e Microfluidic Mixing:

o Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the
lipid-ethanol solution and the other with the siRNA-aqueous solution.

o Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1
aqueous to alcoholic phase) and total flow rate. The rapid mixing within the microchannels
leads to the self-assembly of LNPs with encapsulated siRNA.[8]

 Purification and Buffer Exchange:

o The resulting LNP dispersion is collected and immediately dialyzed against PBS (pH 7.4)
overnight to remove the ethanol and raise the pH. This step neutralizes the surface charge
of the ionizable lipid.

e Characterization:

o Measure the particle size, PDI, and zeta potential of the final LNP formulation.
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o Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen). The fluorescence is measured before and after lysing the LNPs with a
detergent (e.g., Triton X-100).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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